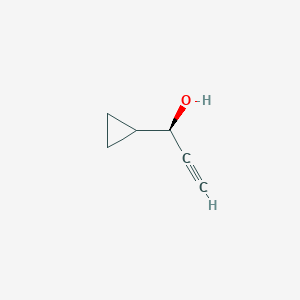![molecular formula C17H15N3O2 B2495646 1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 954265-99-7](/img/structure/B2495646.png)
1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (1-BCPP) is a synthetic compound that is used in a variety of scientific research applications. It is a member of the pyrazolo[3,4-b]pyridine family of compounds, and has a unique structure that makes it particularly useful for a wide range of studies. 1-BCPP is synthesized from a variety of starting materials, and can be used as a building block for more complex structures.
Scientific Research Applications
Chemistry and Properties
1-Benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid belongs to a class of compounds known for their fascinating chemical variability and properties. These compounds, including pyrazolo[3,4-b]pyridines, are notable for their diverse applications ranging from the formation of complex compounds with various ligands to demonstrating significant biological and electrochemical activity. The review by Boča, Jameson, and Linert (2011) highlights the preparation, properties, and potential applications of these compounds, emphasizing their spectroscopic properties, structures, magnetic properties, and biological activities. This suggests areas of future investigation into unknown analogues of this compound that could provide new insights into its applications (Boča, Jameson, & Linert, 2011).
Kinase Inhibition
The compound's structure has been particularly versatile in the design of kinase inhibitors, as detailed by Wenglowsky (2013). The pyrazolo[3,4-b]pyridine scaffold's ability to interact with kinases through multiple binding modes makes it a recurrent motif in the design of kinase inhibitors. This scaffold's adaptability has been claimed for kinase inhibition across a broad range of targets, highlighting its potential in the development of new therapeutic agents. The patent review by Wenglowsky points to the significant role of such structures in the ongoing search for effective kinase inhibitors, suggesting a pathway for the compound's application in targeted cancer therapies (Wenglowsky, 2013).
Biological Applications
Cetin (2020) explores the synthesis and biological applications of pyrazole carboxylic acid derivatives, highlighting their significant antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This mini-review emphasizes the compound's importance as a scaffold in medicinal chemistry, providing an overview of its biological activities and synthetic methods. The focus on pyrazole carboxylic acid derivatives, including this compound, underscores their potential in developing new therapeutic agents (Cetin, 2020).
Mechanism of Action
Mode of Action
The interaction of 1h-pyrazolo[3,4-b]pyridines with their targets generally involves binding to an active site, which can inhibit the target’s function or modulate it in a specific way .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Given the structural similarity to purine bases, it’s possible that it could affect pathways involving dna replication, rna transcription, or protein synthesis .
Future Directions
properties
IUPAC Name |
1-benzyl-6-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(22)13-8-15(12-6-7-12)19-16-14(13)9-18-20(16)10-11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRULNZCJUTCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3CC4=CC=CC=C4)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] furan-2-carboxylate](/img/structure/B2495564.png)
![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2495565.png)
![Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2495568.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2495570.png)
![ethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2495571.png)


![3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2495577.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide](/img/structure/B2495578.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2495579.png)


![6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495582.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2495584.png)